molecular formula C21H20N4O2 B2513564 3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide CAS No. 1207055-71-7

3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide

Cat. No. B2513564
CAS RN: 1207055-71-7
M. Wt: 360.417
InChI Key: VZIRIFOTSXHHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide” is a synthetic small-molecule. It has been studied as a potent adjuvant for recombinant influenza virus HA, inducing rapid, and sustained antibody responses that are protective against influenza viruses in homologous and heterologous murine challenge models .


Synthesis Analysis

The synthesis of this compound involves a structure-activity relationship study for the TLR4 ligand, N-cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide (C 25 H 26 N 4 O 2 S; 1Z105), and identified the 8-(furan-2-yl) substituted pyrimido[5,4-b]indole analog (C 29 H 28 N 4 O 3 S; 2B182C) as a derivative with higher potency in activating both human and mouse TLR4-NF-κB reporter cells and primary cells .


Molecular Structure Analysis

The molecular structure of this compound has been elucidated through 1HNMR and mass spectrum . It has key structural elements which form crucial interactions with the FGFR protein .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 465.9 g/mol. It has a XLogP3-AA value of 4.5, indicating its lipophilicity. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are 465.0662383 g/mol. It has a topological polar surface area of 129 Ų and a heavy atom count of 32 .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been investigated for their antiviral potential. For instance:

Anti-Inflammatory and Analgesic Properties

Certain indole derivatives have shown anti-inflammatory and analgesic effects:

Antidiabetic and Antimalarial Properties

Indole derivatives have been explored for antidiabetic and antimalarial activities. Although our compound’s role in these areas is not well-documented, it may be worth investigating.

Future Directions

The future directions for this compound could involve further enhancing its adjuvant efficacy. This could be achieved by performing more structure-activity relationship studies and identifying derivatives with higher potency in activating both human and mouse TLR4-NF-κB reporter cells and primary cells .

properties

IUPAC Name

3-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-14(15-7-3-2-4-8-15)23-18(26)11-12-25-13-22-19-16-9-5-6-10-17(16)24-20(19)21(25)27/h2-10,13-14,24H,11-12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIRIFOTSXHHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCN2C=NC3=C(C2=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(1-phenylethyl)propanamide

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